Sitagliptin Phosphate Monohydrate is a white to off-white, crystalline powder. [] It is a synthetically derived compound, classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [] In scientific research, Sitagliptin Phosphate Monohydrate serves as a valuable tool for studying DPP-4 enzyme activity, investigating the physiological roles of incretins, and developing analytical methods for quantifying the compound in various matrices.
Sitagliptin phosphate monohydrate is derived from sitagliptin, a synthetic compound developed by Merck & Co. It is classified as an antidiabetic agent, specifically targeting the incretin system to regulate glucose metabolism. The phosphate salt form enhances its solubility and bioavailability, making it suitable for therapeutic use.
Another efficient route involves chemical resolution techniques that yield R-sitagliptin in five steps from commercially available starting materials. This method utilizes sodium borohydride and results in high purity and yield . Additionally, multi-enzyme cascades have been developed to streamline the synthesis process, achieving up to 92% yield through optimized reaction conditions .
The molecular formula for sitagliptin phosphate monohydrate is C₁₄H₁₉F₃N₄O₁₈P. The compound features a complex structure that includes a triazole ring and several functional groups that contribute to its pharmacological activity. The crystal structure reveals the arrangement of atoms within the molecule, which is critical for understanding its interaction with biological targets.
Sitagliptin phosphate undergoes various chemical reactions during its synthesis. Key reactions include:
Sitagliptin phosphate monohydrate functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, sitagliptin increases levels of GLP-1, leading to enhanced insulin secretion in response to elevated blood glucose levels and reduced glucagon secretion. This dual action helps lower blood sugar levels effectively.
Sitagliptin phosphate monohydrate exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Sitagliptin phosphate monohydrate is primarily used in clinical settings for managing type 2 diabetes mellitus. Its ability to improve glycemic control makes it an essential medication for patients who require additional therapy beyond diet and exercise or other antidiabetic agents. Research continues into its potential applications in combination therapies with other diabetes medications to enhance efficacy and patient outcomes.
Sitagliptin phosphate monohydrate (C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O) crystallizes in the orthorhombic space group P2₁2₁2₁ (No. 19), with four formula units per unit cell (Z = 4). The lattice parameters are:
The sitagliptin cation adopts a folded conformation, positioning its trifluorophenyl and triazolopyrazine moieties in near-parallel planes. This folding facilitates optimal packing efficiency and stabilizes the crystal lattice. The phosphate anion bridges adjacent sitagliptin cations, while the water molecule occupies interstitial sites. Synchrotron X-ray powder diffraction data refined with density functional theory (DFT) optimizations confirm this arrangement, with the powder diffraction pattern archived as PDF# 00-064-1500 in the Powder Diffraction File™ [2].
Table 1: Crystallographic Parameters of Sitagliptin Phosphate Monohydrate
Parameter | Value |
---|---|
Space group | P2₁2₁2₁ |
a (Å) | 6.137 |
b (Å) | 9.304 |
c (Å) | 38.308 |
Volume (ų) | 2187.36 |
Z | 4 |
Density (g/cm³) | 1.59 (calc.) |
The crystal structure is stabilized by an extended 2D hydrogen-bonding network within the ab-plane. Key interactions include:
These interactions form R₄⁴(28) ring motifs, creating layers of high polarity. Alternating hydrophobic regions rich in fluorine atoms separate these layers, contributing to the crystal’s mechanical stability. The water molecule acts as a hydrogen-bonding mediator, connecting the sitagliptin cation and phosphate anion via trifurcated bonds (three acceptor/donor interactions) [8].
Table 2: Hydrogen Bond Metrics in the Crystal Lattice
Donor | Acceptor | Distance (Å) | Angle (°) | Role |
---|---|---|---|---|
N–H⁺ (Sita) | O (Phosphate) | 1.82 | 168 | Cation-anion linkage |
H₂O | O (Phosphate) | 1.97 | 176 | Solvent-anion bond |
H₂O | O═C (Sita) | 2.08 | 158 | Solvent-cation bond |
Thermal Stability and Dehydration
Solubility and Hydration Effects
Table 3: Thermal and Solubility Properties of Sitagliptin Solid Forms
Form | Dehydration/Melting Point (°C) | Water Solubility (mg/mL) | Stability |
---|---|---|---|
Phosphate Monohydrate | 134.4 (dehydration), 206.4 (m.p.) | 30.6 | Non-hygroscopic |
Phosphate Anhydrous (II) | 214.9 (m.p.) | 38.2 | Hygroscopic >75% RH |
Base Form | 120.3 (m.p.) | 45.8 | Chemically unstable |
Bioequivalence and Dissolution
Solid-State and Formulation Implications
Table 4: Key Differences Between Sitagliptin Salt Forms
Property | Phosphate Salt | Hydrochloride Salt |
---|---|---|
Bioavailability | 87% (absolute) | Equivalent |
Hygroscopicity | Low (monohydrate) | Moderate |
Solid Forms | Monohydrate, Anhydrous (I-IV) | Limited polymorphism |
Tablet Uniformity | RSD 1–2% | RSD <1% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7